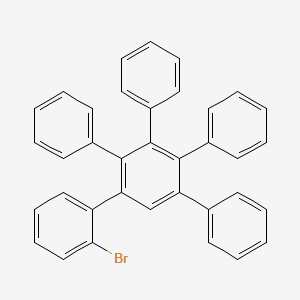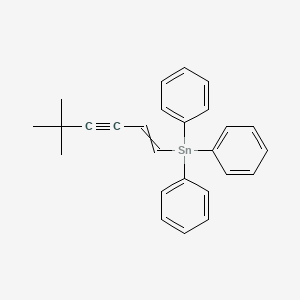
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 5,5-dimethylhex-1-en-3-yn-1-yl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 5,5-dimethylhex-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biology, particularly in the study of organotin compounds’ effects on biological systems. It can be used to investigate the interactions between organotin compounds and biomolecules.
Medicine
In medicine, organotin compounds have been explored for their potential use as anticancer agents. This compound may be studied for its cytotoxic effects on cancer cells.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties.
Wirkmechanismus
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, affecting the activity of enzymes and altering cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)germane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)silane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)lead
Uniqueness
Compared to similar compounds, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane exhibits unique properties due to the presence of the tin atom. Tin’s ability to form stable organometallic bonds and its reactivity with various ligands make this compound particularly valuable in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
650605-80-4 |
|---|---|
Molekularformel |
C26H26Sn |
Molekulargewicht |
457.2 g/mol |
IUPAC-Name |
5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
InChI-Schlüssel |
XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
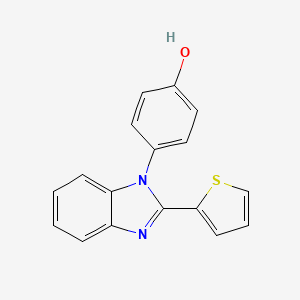
![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
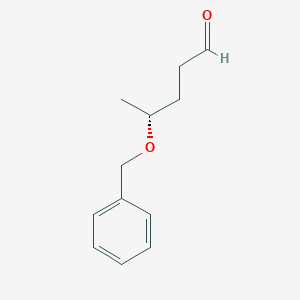
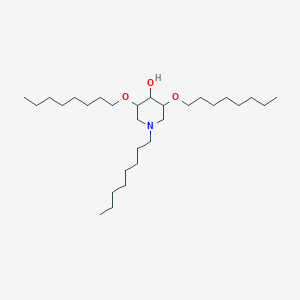
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
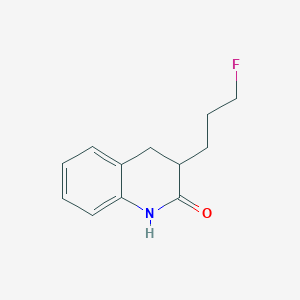
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
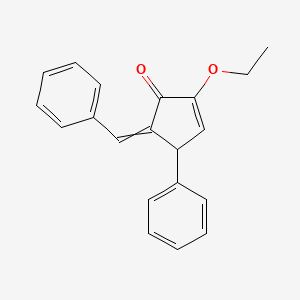
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
